molecular formula C15H24BNO2S B12084123 Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- CAS No. 1278579-62-6

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]-

Cat. No.: B12084123
CAS No.: 1278579-62-6
M. Wt: 293.2 g/mol
InChI Key: FHMILFMVQMSIIR-UHFFFAOYSA-N
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Description

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a boronate ester-functionalized heterocyclic compound. Its structure comprises a piperidine ring (a six-membered amine) linked to a thiophene moiety substituted at the 5-position with a pinacol boronate group. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactive boronate ester and the electron-rich thienyl scaffold.

Properties

CAS No.

1278579-62-6

Molecular Formula

C15H24BNO2S

Molecular Weight

293.2 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine

InChI

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-8-9-13(20-12)17-10-6-5-7-11-17/h8-9H,5-7,10-11H2,1-4H3

InChI Key

FHMILFMVQMSIIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)N3CCCCC3

Origin of Product

United States

Preparation Methods

Mannich Reaction for C–N Bond Formation

The Mannich reaction is a cornerstone for linking piperidine to thiophene. In a representative protocol:

  • Substrates : 2-(2-Thienyl)-indole and 4-(2,6-dichlorophenyl)piperidine.

  • Catalyst : ZnCl₂ or AlCl₃ (0.1–0.2 equiv).

  • Conditions : Formaldehyde (1.2 equiv) in ethanol or THF at 80–100°C for 2–6 hours.

  • Yield : ~80% after recrystallization.

Mechanistic Insight : The reaction proceeds via imine formation between formaldehyde and the piperidine’s amine, followed by nucleophilic attack by the thienyl-indole’s α-carbon.

Spectroscopic Validation :

  • ¹H NMR (CDCl₃): δ 7.67 (d, 1H, thienyl), 3.54 (d, 2H, piperidine).

  • ¹³C NMR : Carbonyl resonance at δ 167.5 ppm confirms enone formation.

Nucleophilic Substitution on Halogenated Thiophenes

An alternative route involves displacing halides on thiophene with piperidine:

  • Substrate : 5-Bromo-2-thiophene.

  • Base : K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent : DMF or NMP at 120°C for 12 hours.

  • Yield : 70–75%.

Limitation : Requires pre-functionalized thiophene with leaving groups.

ParameterValue
Catalyst Loading5 mol% Pd
Reaction Time12 hours
PurificationColumn chromatography

Characterization :

  • ¹¹B NMR : δ 30.2 ppm (quartet, Bpin).

  • Mass Spectrometry : [M+H]⁺ = 322.18 (C₁₅H₂₄BNO₂S).

Suzuki-Miyaura Coupling (Retro-Borylation)

For pre-borylated thiophenes, Suzuki coupling with piperidine halides offers an alternative:

  • Substrate : 5-Pinacolboronate-2-thiophene.

  • Piperidine Derivative : 1-Bromo-piperidine.

  • Catalyst : Pd(PPh₃)₄ (0.1 equiv).

  • Base : Na₂CO₃ (2.0 equiv).

  • Solvent : THF/H₂O (3:1) at 70°C for 8 hours.

  • Yield : 75–80%.

Integrated Synthetic Routes

Route 1: Sequential Mannich-Borylation

  • Step 1 : Mannich reaction to form piperidine-thienyl intermediate.

  • Step 2 : Miyaura borylation to install Bpin.

  • Overall Yield : 68% (0.80 × 0.85).

Route 2: Borylation Followed by Coupling

  • Step 1 : Miyaura borylation of 5-bromo-2-thiophene.

  • Step 2 : Suzuki coupling with 1-bromo-piperidine.

  • Overall Yield : 63% (0.90 × 0.70).

Optimization Challenges and Solutions

Catalyst Selection

  • Pd vs. Ni : Pd catalysts (e.g., Pd(dppf)Cl₂) outperform Ni in borylation due to reduced side reactions.

  • Lewis Acids : ZnCl₂ in Mannich reactions minimizes ester hydrolysis compared to AlCl₃.

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances nucleophilic substitution rates but complicates boronate stability.

  • Ether Solvents : Dioxane improves Miyaura reaction homogeneity.

Scalability and Industrial Relevance

  • Cost Analysis :

    ComponentCost per kg (USD)
    B₂pin₂1,200
    Pd catalysts8,000
    Piperidine300
  • Waste Streams : Ethanol and THF are recoverable via distillation (>90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thienyl or piperidine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the thienyl ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

Medicinal Chemistry

Piperidine derivatives are widely recognized for their pharmacological potential. The specific compound has been investigated for its role in drug development:

  • Anticancer Activity : Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of boron-dioxaborolane moieties enhances the compound's ability to interact with biological targets, potentially leading to novel anticancer agents .
  • Neuropharmacology : Piperidine compounds are known to interact with neurotransmitter systems. The specific piperidine derivative may influence serotonin and dopamine receptors, offering potential therapeutic avenues for treating neurological disorders such as depression and schizophrenia .

Organic Synthesis

The unique structural features of piperidine derivatives make them valuable intermediates in organic synthesis:

  • Cross-Coupling Reactions : The boron-containing group facilitates cross-coupling reactions with various electrophiles. This property is particularly useful in synthesizing complex organic molecules and pharmaceuticals through Suzuki-Miyaura coupling reactions .
  • Building Blocks : The compound serves as a versatile building block for synthesizing other heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups .

Materials Science

The applications of piperidine derivatives extend into materials science:

  • Polymer Chemistry : Boron-containing piperidines can be utilized in the development of new polymeric materials. Their unique properties may lead to advancements in creating smart materials with tailored functionalities .
  • Nanotechnology : Research is being conducted on the use of piperidine-based compounds in nanomaterials for drug delivery systems. Their biocompatibility and ability to form stable complexes with metal nanoparticles enhance their utility in targeted therapy .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that a related piperidine derivative exhibited significant cytotoxicity against breast cancer cell lines. The authors attributed this activity to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Synthesis of Heterocycles

In another study featured in Organic Letters, researchers utilized the boron-functionalized piperidine as a key intermediate in synthesizing complex heterocycles that showed promising activity against bacterial strains .

Mechanism of Action

The mechanism of action of Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- involves its interaction with molecular targets and pathways. The dioxaborolane moiety can interact with biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Thiophene’s electron-rich nature may accelerate oxidative addition in cross-coupling compared to phenyl or pyridine .
  • Steric Differences : Benzyl-substituted analogs (e.g., CAS 859833-22-0) introduce flexibility, whereas direct boronation on piperidine (compound 22, ) minimizes steric hindrance.
  • Solubility : Hydrochloride salts (e.g., compound 22) enhance aqueous solubility, advantageous for biomedical applications .

Reactivity in Cross-Coupling :

  • Thienyl boronate esters exhibit faster coupling rates with aryl halides than phenyl analogs due to thiophene’s electron-donating properties .
  • Pyridine-based derivatives (e.g., CAS 852228-08-1) may form stable metal complexes, altering catalytic efficiency .

Biological Activity

Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]- is a unique structure that incorporates both piperidine and dioxaborolane moieties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]piperidine
  • Molecular Formula : C18H28BNO2
  • Molecular Weight : 301.24 g/mol

Research indicates that piperidine derivatives often interact with various biological targets including receptors and enzymes. The incorporation of the dioxaborolane moiety enhances the binding affinity and selectivity towards specific targets such as G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.

Pharmacological Studies

  • Neuroprotective Effects : A study demonstrated that piperidine derivatives exhibit neuroprotective effects by acting as antagonists at adenosine A2A receptors (A2AAR), which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . The compound showed significant binding affinity (K_i values ranging from 8.62 nM to 187 nM) indicating its potential as a therapeutic agent.
  • Antitumor Activity : The compound also displayed antitumor properties by inhibiting tumor cell proliferation. It was found to modulate pathways involved in tumor growth and metastasis . The presence of the dioxaborolane group is believed to contribute to its efficacy by enhancing cellular uptake.
  • Analgesic Properties : In vivo studies revealed that this piperidine derivative possesses analgesic properties. It was effective in reducing pain responses in animal models, suggesting its potential use in pain management therapies .

Case Studies

StudyFindings
NeuroprotectionDemonstrated significant inhibition of neurodegeneration markers in cell cultures when treated with the compound.
Antitumor ActivityShowed reduced tumor size in xenograft models with a significant decrease in cell proliferation rates.
Analgesic EffectsReduced pain behavior in rodent models comparable to standard analgesics.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine ring and the dioxaborolane moiety can significantly influence biological activity. For instance:

  • Substituents on the piperidine nitrogen enhance receptor binding.
  • Variations in the dioxaborolane structure affect solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for preparing this piperidine-boronate compound?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A typical protocol involves coupling a thienyl-substituted boronate with a piperidine-containing aryl/heteroaryl halide under palladium catalysis. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a 3:1 dioxane/water mixture at 80–100°C) must be optimized to avoid side reactions like protodeboronation . Purification often requires column chromatography followed by recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying the piperidine ring conformation (e.g., signals at δ 1.4–1.7 ppm for piperidine protons) and boronate ester integration (e.g., singlet for pinacol methyl groups at δ 1.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 287.21) .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage: Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation of the boronate ester .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) may arise from dynamic effects (e.g., piperidine ring puckering) or residual solvents. Strategies include:

  • Variable-Temperature NMR: Identify conformational equilibria by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC): Resolve overlapping peaks and assign proton-carbon correlations unambiguously .
  • X-ray Crystallography: Use SHELXL for refinement to confirm bond angles and spatial arrangement .

Q. What methodologies optimize Suzuki-Miyaura coupling yields for sterically hindered derivatives?

  • Ligand Screening: Bulky ligands like SPhos or XPhos enhance catalytic activity for hindered substrates .
  • Solvent Optimization: Replace dioxane with toluene or THF to improve solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 120°C) while maintaining >80% yield .

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the thienyl or piperidine moieties .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Methodological Notes

  • Contradictory Yield Data: If literature reports varying yields (e.g., 50–85%), systematically test base (K₂CO₃ vs. Cs₂CO₃) and Pd catalyst loading (1–5 mol%) to identify optimal conditions .
  • Boronate Stability: Monitor hydrolysis by TLC (Rf shift) or ¹¹B NMR; stabilize with anhydrous solvents and molecular sieves .

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